4,4-Dimethyl-1-hexanol

Beschreibung

Contextual Significance within Branched Alcohols and Hexanol Isomers

Branched alcohols, as a class of compounds, exhibit distinct properties compared to their linear counterparts. ontosight.ai The branching in the carbon chain can influence physical characteristics such as boiling point, melting point, and solubility. ontosight.ai In the case of 4,4-Dimethyl-1-hexanol, the presence of the two methyl groups on the same carbon atom (a quaternary carbon) introduces significant steric hindrance. This structural feature is of particular interest in various chemical applications.

Hexanol and its isomers, which share the general formula C6H14O, are widely utilized in various industries. atamanchemicals.comwikipedia.org They serve as solvents, plasticizers, and intermediates in the synthesis of fragrances and pharmaceuticals. atamanchemicals.com The position of the hydroxyl group and the branching of the carbon chain differentiate the various isomers, leading to a wide range of physical and chemical behaviors. For instance, linear 1-hexanol (B41254) is a colorless liquid, slightly soluble in water, and is used in the perfume industry. wikipedia.org The introduction of methyl groups, as seen in this compound, modifies these properties, creating opportunities for new applications and research investigations.

The study of branched-chain higher alcohols (BCHAs), including isomers of hexanol, has gained attention due to their potential as alternative liquid fuels. researchgate.net Their higher energy density and lower hygroscopicity compared to ethanol (B145695) make them attractive candidates for further research and development. researchgate.net

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound and related branched alcohols is evident in several areas of chemical research. One significant trajectory involves their use as intermediates in organic synthesis. For example, this compound can be a precursor in the synthesis of other organic molecules, such as 4,4-dimethyl-1-hexene. ontosight.ai

Furthermore, the unique structural characteristics of branched alcohols make them valuable in the study of reaction mechanisms and kinetics. Research has been conducted on the photooxidation of similar branched alcohols to understand their atmospheric chemistry. researchgate.net The branching affects the reactivity of the molecule, providing insights into structure-activity relationships. researchgate.net

In the field of material science, branched alcohols and their derivatives are investigated for their role as plasticizers and surfactants. The branched structure can impact the effectiveness of plasticizers in polymers and the surface activity of surfactants. mdpi.comsioc-journal.cn For instance, the introduction of branched alcohols can significantly reduce the surface tension of surfactant solutions. sioc-journal.cn

The synthesis of specifically structured alcohols, including dimethyl-substituted hexanols, is also an active area of research. Methods for producing these compounds, such as through Grignard reactions or the extension of biosynthetic pathways in engineered microorganisms, are continuously being explored and optimized. quora.comacs.org

Data and Properties of this compound

Below are tables detailing the chemical identifiers and computed properties of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4,4-dimethylhexan-1-ol | nih.gov |

| CAS Number | 6481-95-4 | nist.govnih.gov |

| Molecular Formula | C8H18O | nist.govnih.gov |

| Molecular Weight | 130.23 g/mol | nih.gov |

| InChI | InChI=1S/C8H18O/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3 | nih.gov |

| InChIKey | VZWIUKUDEGQHIO-UHFFFAOYSA-N | nist.govnih.gov |

| Canonical SMILES | CCC(C)(C)CCCO | nih.gov |

Computed Physical and Chemical Properties

| Property | Value | Source |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 130.135765193 Da | nih.gov |

| Monoisotopic Mass | 130.135765193 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 89.2 | nih.gov |

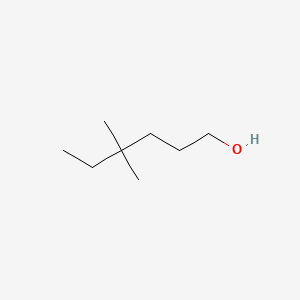

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6481-95-4 |

|---|---|

Molekularformel |

C8H18O |

Molekulargewicht |

130.23 g/mol |

IUPAC-Name |

4,4-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H18O/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3 |

InChI-Schlüssel |

VZWIUKUDEGQHIO-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)CCCO |

Kanonische SMILES |

CCC(C)(C)CCCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,4 Dimethyl 1 Hexanol

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing primary alcohols often involve the use of organometallic reagents or the reduction of carboxylic acid derivatives. These routes are generally high-yielding and utilize readily available starting materials.

One of the most straightforward and reliable methods for the synthesis of 4,4-dimethyl-1-hexanol would likely involve a Grignard reaction . This approach would utilize a Grignard reagent and an epoxide. Specifically, the reaction of tert-butylmagnesium chloride with ethylene (B1197577) oxide would furnish the desired alcohol after an acidic workup. This reaction is advantageous due to the high nucleophilicity of the Grignard reagent and the regioselective opening of the epoxide ring at the less substituted carbon.

Reaction Scheme: Grignard Synthesis

1. tert-Butylmagnesium chloride + Ethylene oxide -> Intermediate

2. Intermediate + H3O+ -> this compound

Another established pathway is the reduction of a suitable carboxylic acid derivative . For instance, 4,4-dimethylhexanoic acid or its corresponding ester could be reduced to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, offering high yields. The reduction of acyl chlorides with LiAlH₄ is also a viable and often rapid method. chemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of Potential Established Synthetic Routes

| Synthetic Route | Key Reagents | General Applicability | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Grignard Reaction | tert-Butylmagnesium chloride, Ethylene oxide | Widely used for C-C bond formation and alcohol synthesis. study.comlibretexts.org | High yield, readily available starting materials. | Requires strictly anhydrous conditions. |

| Reduction of Carboxylic Acid Derivative | 4,4-Dimethylhexanoic acid, LiAlH₄ | Standard procedure for alcohol synthesis from carboxylic acids. masterorganicchemistry.com | Generally high yielding. | LiAlH₄ is a hazardous reagent requiring careful handling. |

Novel Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. These often involve catalytic processes that minimize waste and energy consumption.

Hydroformylation of a suitable alkene, followed by reduction, presents a powerful catalytic route. For the synthesis of this compound, the hydroformylation of 3,3-dimethyl-1-pentene (B1360116) could be employed. This reaction, typically catalyzed by rhodium or cobalt complexes, would introduce a formyl group, which can then be reduced to the primary alcohol. mtak.hu The regioselectivity of the hydroformylation is a critical factor, aiming for the anti-Markovnikov addition to form the terminal aldehyde. Subsequent catalytic hydrogenation of the resulting 4,4-dimethylhexanal (B8675167) would yield the target alcohol. ucla.edulibretexts.org

Table 2: Potential Catalytic Synthesis of this compound

| Step | Reaction | Catalyst | Key Considerations |

|---|---|---|---|

| 1 | Hydroformylation of 3,3-dimethyl-1-pentene | Rhodium or Cobalt complexes | Control of regioselectivity to favor the terminal aldehyde. acs.orgacs.org |

| 2 | Hydrogenation of 4,4-dimethylhexanal | Palladium, Platinum, or Nickel | High-pressure hydrogen gas may be required. youtube.com |

The development of chemo- and regioselective reactions is crucial for the efficient synthesis of complex molecules. In the context of this compound, a chemo- and regioselective hydroformylation of 3,3-dimethyl-1-pentene would be a key step in a sustainable synthesis. rsc.org The choice of ligands for the metal catalyst can significantly influence the outcome, favoring the formation of the desired linear aldehyde over the branched isomer.

Stereoselective Synthesis of Enantiomeric Forms

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create chiral analogues, which may have applications in various fields.

The asymmetric synthesis of chiral alcohols, particularly those with remote stereocenters, is a challenging but important area of research. One potential strategy for creating a chiral version of this compound could involve the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). nih.gov This method allows for the enantioselective synthesis of alcohols with chiral centers at the γ-position and beyond. By applying this methodology to a suitable alkene precursor, it might be possible to construct a chiral quaternary center at the 4-position with high enantiomeric excess.

The diastereoselective synthesis of stereoisomers of this compound would require a precursor that already contains a stereocenter. For example, if a chiral center were present elsewhere in the molecule, a diastereoselective reduction of a corresponding ketone could be employed to create a second stereocenter with a specific relative configuration. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol. While no specific examples for a this compound precursor are available, the principles of diastereoselective reductions are well-established in organic synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 1 Hexanol

Alcohol Functional Group Reactivity

The terminal hydroxyl group is the most reactive site on the 4,4-Dimethyl-1-hexanol molecule, making it susceptible to a variety of transformations common to primary alcohols.

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. quora.comyoutube.com

Mild oxidizing agents, often used under anhydrous conditions, selectively convert the primary alcohol to an aldehyde. Reagents such as Pyridinium chlorochromate (PCC) or conditions used in the Swern oxidation (employing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride) are effective for this transformation, yielding 4,4-dimethylhexanal (B8675167). youtube.comchegg.comwikipedia.org

Conversely, strong oxidizing agents will typically oxidize the primary alcohol completely to the corresponding carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated in situ from sodium dichromate and sulfuric acid. youtube.com The product of this vigorous oxidation is 4,4-dimethylhexanoic acid.

The characterization of these products relies on spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a strong carbonyl (C=O) absorption peak in the infrared (IR) spectrum around 1740-1690 cm⁻¹ and a characteristic aldehyde proton signal in the ¹H NMR spectrum between 9-10 ppm. masterorganicchemistry.com For the carboxylic acid, the IR spectrum shows a broad O-H stretch (around 3300-2500 cm⁻¹) in addition to the C=O stretch (around 1780-1710 cm⁻¹). masterorganicchemistry.com

| Oxidizing Agent | Expected Product | Reaction Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 4,4-Dimethylhexanal | Mild Oxidation |

| Swern Oxidation (DMSO, Oxalyl Chloride) | 4,4-Dimethylhexanal | Mild Oxidation |

| Potassium permanganate (KMnO₄) | 4,4-Dimethylhexanoic acid | Strong Oxidation |

| Chromic acid (H₂CrO₄) | 4,4-Dimethylhexanoic acid | Strong Oxidation |

Esterification: this compound readily undergoes esterification when reacted with a carboxylic acid in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. masterorganicchemistry.com For example, reacting this compound with acetic acid would yield 4,4-dimethylhexyl acetate. The reaction is an equilibrium, and yields can be improved by removing water as it is formed. masterorganicchemistry.com

Etherification: In the presence of a strong acid catalyst (like sulfuric acid) but in the absence of a carboxylic acid, this compound can undergo bimolecular dehydration to form a symmetrical ether. researchgate.net In this reaction, one molecule of the alcohol is protonated, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the carbon atom and displacing the water, resulting in the formation of di(4,4-dimethylhexyl) ether. This reaction is generally favored at lower temperatures compared to the intramolecular dehydration that forms olefins. researchgate.netresearchgate.net

| Reactant | Catalyst | Product | Reaction Type |

|---|---|---|---|

| Acetic acid | H₂SO₄ (catalytic) | 4,4-Dimethylhexyl acetate | Fischer Esterification |

| This compound (self-reaction) | H₂SO₄ (concentrated) | Di(4,4-dimethylhexyl) ether | Bimolecular Dehydration (Etherification) |

The acid-catalyzed intramolecular dehydration of this compound leads to the formation of alkenes (olefins). This elimination reaction is favored at higher temperatures than ether formation. rwth-aachen.de The mechanism typically proceeds through the protonation of the hydroxyl group to form an oxonium ion, followed by the loss of water to generate a primary carbocation. This primary carbocation is highly unstable and will rapidly rearrange via a hydride shift to form a more stable secondary or tertiary carbocation. The final olefin product is then formed by the loss of a proton from a carbon atom adjacent to the carbocation center.

The initial product, without rearrangement, would be 4,4-dimethyl-1-hexene. However, due to carbocation rearrangements, a mixture of isomeric olefins is expected. Various solid acid catalysts, such as specific zeolites or metal triflates, can be employed to promote dehydration under controlled conditions, potentially influencing the selectivity towards a particular olefin isomer. rsc.orggoogle.com

| Catalyst/Conditions | Potential Olefin Products | Mechanism Notes |

|---|---|---|

| Conc. H₂SO₄, Heat | 4,4-Dimethyl-1-hexene, and other isomers | E1 mechanism, prone to carbocation rearrangements. |

| Al₂O₃, High Temperature | 4,4-Dimethyl-1-hexene | Can favor the less substituted (Hofmann) product. |

| Lewis Acids (e.g., Hf(IV) triflate) | Mixture of hexene isomers | Catalyzes dehydration at milder temperatures. rsc.org |

Alkyl Chain Functionalization and Derivatization

Direct functionalization of the unactivated C-H bonds of the alkyl chain is challenging. Therefore, derivatization typically begins by converting the hydroxyl group into a more reactive functional group, which can then participate in substitution or elimination reactions.

The hydroxyl group of this compound can be replaced by a halogen atom to form a 1-halo-4,4-dimethylhexane. This transformation is a key step for many subsequent synthetic operations. The choice of reagent dictates the mechanism and efficiency.

With Thionyl Chloride (SOCl₂): This reagent is commonly used to convert primary alcohols to alkyl chlorides (1-chloro-4,4-dimethylhexane). The reaction typically proceeds through an Sₙ2 mechanism, often with pyridine (B92270) added to neutralize the HCl byproduct.

With Phosphorus Tribromide (PBr₃): This is an effective reagent for converting primary alcohols into alkyl bromides (1-bromo-4,4-dimethylhexane), also via an Sₙ2 pathway.

These resulting alkyl halides are versatile substrates for a wide range of nucleophilic substitution reactions, allowing for the introduction of various other functional groups (e.g., -CN, -N₃, -SH) at the terminal position of the alkyl chain.

| Halogenating Agent | Product | Typical Mechanism |

|---|---|---|

| Thionyl chloride (SOCl₂) | 1-Chloro-4,4-dimethylhexane | Sₙ2 |

| Phosphorus tribromide (PBr₃) | 1-Bromo-4,4-dimethylhexane (B13192386) | Sₙ2 |

| Hydrochloric acid (HCl) with ZnCl₂ | 1-Chloro-4,4-dimethylhexane | Sₙ2 (slow for primary alcohols) |

To participate in carbon-carbon bond formation, the 4,4-dimethylhexyl moiety must typically be converted into either a nucleophile or an electrophile.

As an Electrophile: The 1-halo-4,4-dimethylhexane (produced as described in 3.2.1) is an excellent electrophile. It can react with various carbon nucleophiles, such as organocuprates (in Corey-House synthesis) or acetylide anions, to form a new carbon-carbon bond. For example, reacting 1-bromo-4,4-dimethylhexane with lithium di(n-butyl)cuprate would yield 4,4-dimethyldecane.

As a Nucleophile: The alkyl halide can be used to prepare an organometallic reagent, which functions as a strong carbon nucleophile. The most common example is the Grignard reagent, formed by reacting 1-bromo-4,4-dimethylhexane with magnesium metal. The resulting 4,4-dimethylhexylmagnesium bromide can then react with a wide range of electrophiles, such as aldehydes, ketones, or epoxides, to extend the carbon chain. illinois.edu

These multi-step sequences are fundamental in synthetic organic chemistry for constructing more complex carbon skeletons from simpler starting materials like this compound. alevelchemistry.co.ukchemistry.coach

| Intermediate | Role | Example Reaction | Product Type |

|---|---|---|---|

| 1-Bromo-4,4-dimethylhexane | Electrophile | Corey-House Synthesis (with (CH₃)₂CuLi) | Extended Alkane |

| 4,4-Dimethylhexylmagnesium bromide | Nucleophile | Reaction with formaldehyde | Primary Alcohol (chain extended) |

Reaction Kinetics and Thermodynamic Parameters

However, by applying fundamental principles of organic chemistry and extrapolating from studies on analogous structures, a qualitative and semi-quantitative understanding of its expected chemical behavior can be formulated. The reactivity of this compound is primarily dictated by the presence of the primary hydroxyl (-OH) group and the steric hindrance imposed by the two methyl groups at the C4 position.

Expected Reaction Kinetics:

The kinetics of reactions involving this compound, such as oxidation or dehydration, are anticipated to be influenced by its structure. As a primary alcohol, it can be oxidized to an aldehyde and subsequently to a carboxylic acid. The rate of these oxidation reactions would be comparable to other primary alcohols, though potentially slightly slower due to the steric bulk of the dimethyl groups, which might hinder the approach of the oxidizing agent to the reaction center.

In acid-catalyzed dehydration reactions, primary alcohols like this compound typically proceed through an E2 mechanism. libretexts.org The rate of this reaction would be influenced by the stability of the transition state. Compared to a linear primary alcohol, the steric hindrance from the gem-dimethyl group at the C4 position is not expected to significantly affect the rate of protonation of the hydroxyl group or the subsequent elimination step, as the substitution is relatively remote from the reaction center. However, compared to more branched primary alcohols where the branching is closer to the hydroxyl group, this compound would likely exhibit more typical primary alcohol reactivity.

Expected Thermodynamic Parameters:

The thermodynamic parameters for reactions of this compound are expected to follow general trends observed for other C8 alcohols. The enthalpy of formation of this compound would be slightly more negative (more stable) than that of its linear isomer, 1-octanol, due to the stabilizing effect of the gem-dimethyl group. This increased stability might be reflected in the thermodynamics of its reactions.

For instance, in a hypothetical combustion reaction, the enthalpy of combustion would be comparable to other C8 alcohols, releasing a significant amount of energy. The precise value would be influenced by its specific enthalpy of formation. Similarly, for dehydration reactions, the enthalpy of reaction would be positive (endothermic), and the entropy change would be positive due to the formation of a greater number of molecules (alkene and water from the alcohol).

The following table provides a comparative overview of the expected properties of this compound in relation to its linear isomer, 1-octanol, for which more data is available. This comparison is based on general chemical principles and trends observed in homologous series.

| Property | 1-Octanol | This compound (Expected) | Rationale for Expectation |

| Reaction Type | Oxidation, Dehydration, Etherification, Esterification | Oxidation, Dehydration, Etherification, Esterification | Both are primary alcohols and undergo similar classes of reactions. |

| Relative Rate of Oxidation | Baseline for C8 primary alcohol | Slightly Slower | Potential steric hindrance from the remote gem-dimethyl group may slightly impede the approach of the oxidant. |

| Dehydration Mechanism | E2 | E2 | Both are primary alcohols, favoring the E2 pathway for dehydration. libretexts.org |

| Relative Stability (Enthalpy of Formation) | Less Stable | More Stable | Branched alkanes are generally more stable than their linear isomers. |

| Enthalpy of Combustion | Highly Exothermic | Highly Exothermic | Both are C8 alcohols and would release a large amount of energy upon complete combustion. |

| Enthalpy of Dehydration | Endothermic | Endothermic | The breaking of C-O and C-H bonds and the formation of a C=C bond is an endothermic process for alcohols. |

It is crucial to emphasize that the information presented here is based on established chemical principles and not on direct experimental measurement for this compound. Detailed kinetic and thermodynamic studies are required to provide precise quantitative data for this compound.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dimethyl 1 Hexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the molecular skeleton and the spatial relationships between atoms.

In the ¹H NMR spectrum of 4,4-Dimethyl-1-hexanol, each set of chemically non-equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The protons on the carbon bearing the hydroxyl group (C1) are expected to be the most deshielded due to the electronegativity of the oxygen atom, thus appearing furthest downfield. The two methyl groups at the C4 position are equivalent and are expected to appear as a singlet since the adjacent carbon is quaternary and has no protons. The terminal methyl group of the ethyl substituent at C4 will appear as a triplet.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on standard chemical shift values and coupling principles.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH ₃ (C6) | ~0.88 | Triplet (t) | ~7.0 |

| -C(CH ₃)₂ (C4) | ~0.85 | Singlet (s) | N/A |

| -CH ₂- (C5) | ~1.25 | Quartet (q) | ~7.0 |

| -CH ₂- (C3) | ~1.30 | Triplet (t) | ~7.5 |

| -CH ₂- (C2) | ~1.55 | Quintet | ~7.5 |

| -CH ₂OH (C1) | ~3.65 | Triplet (t) | ~6.5 |

| -OH | Variable | Singlet (broad) | N/A |

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms. acs.org The carbon atom bonded to the hydroxyl group (C1) is significantly shifted downfield. The quaternary carbon (C4) also has a characteristic chemical shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. acs.orguvic.ca

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shift ranges for aliphatic alcohols. libretexts.org

| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C1 (-CH₂OH) | ~61-63 | CH₂ |

| C2 | ~30-32 | CH₂ |

| C3 | ~42-44 | CH₂ |

| C4 (-C(CH₃)₂) | ~33-35 | C (Quaternary) |

| C5 | ~33-35 | CH₂ |

| C6 (-CH₃) | ~8-10 | CH₃ |

| -C(C H₃)₂ | ~29-31 | CH₃ |

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's structural connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C5 and C6. This confirms the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edunih.gov For instance, the proton signal at ~3.65 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming the assignment of the -CH₂OH group. This is essential for assigning each proton signal to its corresponding carbon in the backbone.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. masterorganicchemistry.com

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. libretexts.org Sharp peaks just below 3000 cm⁻¹ are due to C-H stretching vibrations of the alkyl groups. A distinct C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C skeletal vibrations are usually strong, providing a clear fingerprint of the molecule's hydrocarbon framework.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | IR | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | IR | ~1450 | Medium |

| CH₃ Bend (Symmetric) | IR | ~1375 | Medium |

| C-O Stretch (Primary Alcohol) | IR | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₈O, corresponding to a molecular weight of approximately 130.23 g/mol . nist.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 130. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 112. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is also common, resulting in the loss of an alkyl radical. A significant fragmentation would be the cleavage between C3 and C4, leading to the formation of a stable tertiary carbocation.

Table 4.3: Expected Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment | Fragmentation Pathway |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 115 | [C₈H₁₅]⁺ | Loss of -CH₃ |

| 112 | [C₈H₁₆]⁺ | Loss of H₂O |

| 101 | [C₇H₁₃]⁺ | Loss of -C₂H₅ |

| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4 |

| 57 | [C₄H₉]⁺ | t-butyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It requires a single, well-ordered crystal. As this compound is a liquid at room temperature, its own crystal structure cannot be readily determined under standard conditions.

To date, a search of crystallographic databases reveals no publicly available crystal structures for this compound or its simple derivatives. Structural analysis of this compound in the solid state would require the synthesis of a suitable crystalline derivative, such as a benzoate, p-nitrobenzoate, or urethane (B1682113) derivative. If such a derivative were crystallized, X-ray diffraction analysis could provide precise bond lengths, bond angles, and intermolecular interactions, offering insight into the molecule's preferred solid-state conformation. researchgate.net

Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 1 Hexanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity. rsc.orgwikipedia.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation, but more advanced methods like Møller-Plesset perturbation theory (MP2) are often used to better account for electron correlation. rsc.orgresearchgate.net

Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational efficiency. DFT calculates the electronic energy of a molecule based on its electron density, offering a robust way to predict molecular properties. dergipark.org.tr

For 4,4-dimethyl-1-hexanol, these calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trnih.gov The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. dergipark.org.tredu.krd From these orbital energies, various global chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 1: Key Molecular Properties from Quantum Chemical Calculations for this compound The following table presents typical quantum chemical descriptors and their significance. The values are illustrative for an aliphatic alcohol and would be precisely determined through specific calculations (e.g., using a B3LYP functional with a 6-311++G basis set).

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | Characterizes chemical reactivity and kinetic stability. A large gap implies high stability. |

| Ionization Potential | I | The minimum energy required to remove an electron from the molecule (I ≈ -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added to the molecule (A ≈ -ELUMO). |

| Electronegativity | χ | Describes the atom's ability in a molecule to attract electrons (χ ≈ (I+A)/2). |

| Chemical Hardness | η | Measures the resistance to change in electron distribution (η ≈ (I-A)/2). |

| Chemical Softness | S | The reciprocal of hardness, indicating higher reactivity (S = 1/η). |

These calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.compressbooks.pub For a flexible molecule like this compound, which possesses several rotatable single bonds, a vast number of conformations are possible. calcus.cloudnih.gov The goal of conformational analysis is to identify the stable conformers (energy minima) and determine the geometry of the lowest-energy conformer, or global minimum, which is often the most populated and relevant structure under typical conditions. rowansci.comnih.gov

The process involves a conformational search, which can be performed using several methods:

Systematic Search: This involves rotating each flexible bond by a specific increment, generating all possible conformers. This method is thorough but becomes computationally expensive as the number of rotatable bonds increases. calcus.cloud

Stochastic Methods: Techniques like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy. calcus.cloud

Molecular Dynamics: This method simulates the motion of atoms over time, allowing the molecule to naturally explore different conformations. calcus.cloud

Once a set of conformers is generated, energy minimization is performed, typically using force fields for speed, followed by more accurate quantum mechanical methods (like DFT) for a subset of the lowest-energy structures. nih.gov This process refines the geometry of each conformer to find its corresponding local energy minimum on the potential energy surface.

Table 2: Rotatable Bonds in this compound Influencing Conformational Complexity

| Bond | Description | Potential Interactions |

| C1-C2 | Rotation of the hydroxymethyl group | Gauche/Anti interactions with the alkyl chain. |

| C2-C3 | Rotation along the main alkyl chain | Can lead to steric hindrance. |

| C3-C4 | Rotation around the quaternary carbon | Influences the orientation of the ethyl and methyl groups relative to the main chain. |

| C4-C5 | Rotation of the ethyl group | Can interact with the rest of the alkyl chain. |

| C-O | Rotation of the hydroxyl proton | Affects hydrogen bonding capability and interactions. |

The relative energies of the stable conformers determine their population distribution according to the Boltzmann distribution. For this compound, steric hindrance caused by the bulky gem-dimethyl group at the C4 position significantly influences the conformational preferences, favoring extended (anti) arrangements over more compact (gauche) ones to minimize steric strain. lumenlearning.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov QSPR models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.net This approach is particularly useful for predicting properties of entire classes of compounds, such as aliphatic alcohols. nih.govresearchgate.net

The development of a QSPR model generally involves four main stages: nih.govresearchgate.net

Data Set Selection: A set of molecules (in this case, aliphatic alcohols) with known experimental property values (e.g., boiling point, water solubility) is compiled.

Descriptor Generation: For each molecule, a large number of numerical descriptors that encode structural, topological, geometric, and electronic features are calculated.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a regression model that correlates a selection of the most relevant descriptors to the property of interest.

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by predicting the properties of an external set of compounds not used in model training. nih.gov

For aliphatic alcohols, QSPR models have been successfully developed to predict properties such as boiling point, n-octanol-water partition coefficient (log P), and water solubility. nih.govnih.gov Descriptors used in these models often include topological indices (which describe molecular branching and size), constitutional indices (like molecular weight), and quantum-chemical descriptors. nih.govresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Alcohols

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Randić connectivity index (χ) | Molecular branching and complexity. |

| Topological | Wiener index (W) | Structural information related to intermolecular forces. |

| Constitutional | Molecular Weight (MW) | The size and mass of the molecule. |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule. |

| Physicochemical | log P | Lipophilicity of the molecule. |

| Polarizability | Molecular Polarizability Effect Index (MPEI) | The ability of the electron cloud to be distorted. |

A typical QSPR model for predicting the boiling point (BP) of an alcohol might take the form of a linear equation:

BP = b0 + b1(Descriptor 1) + b2(Descriptor 2) + ... + bn(Descriptor n)

Where bi are regression coefficients determined from the statistical analysis. Such models allow for the rapid and cost-effective estimation of properties for unmeasured compounds like this compound based solely on its computed molecular structure. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ucdavis.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into the structure and dynamics of liquids. tandfonline.com

For this compound in the liquid state, MD simulations can reveal crucial information about its bulk properties, which are governed by intermolecular interactions. The primary forces at play are:

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant feature, acting as both a hydrogen bond donor and acceptor. This leads to the formation of transient networks and clusters of associated molecules, which strongly influence properties like boiling point and viscosity. ucdavis.eduacs.org

Van der Waals Forces: The C8 alkyl chain, including the gem-dimethyl groups, interacts with neighboring molecules via weaker van der Waals forces (dipole-dipole and dispersion forces). The size and shape of the alkyl group dictate the strength of these interactions and influence how molecules pack in the liquid phase. acs.org

MD simulations of long-chain alcohols have shown that molecules tend to organize into linear chains or clusters through hydrogen bonding. ucdavis.edu The simulation can quantify various aspects of these interactions:

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from another atom, providing a picture of the local liquid structure (e.g., the O---O distance in a hydrogen bond). rsc.org

Hydrogen Bond Dynamics: The average number of hydrogen bonds per molecule, their lifetimes, and the kinetics of their formation and breaking can be calculated, revealing the dynamic nature of the hydrogen-bond network. tandfonline.comacs.org

Transport Properties: Properties like the self-diffusion coefficient can be calculated from the simulation trajectory, providing insight into molecular mobility within the liquid. researchgate.net

In the case of this compound, the bulky, branched structure of the alkyl tail would likely disrupt the formation of highly ordered hydrogen-bonded chains compared to a linear alcohol like 1-octanol, leading to different bulk properties. acs.orgtohoku.ac.jp

Table 4: Intermolecular Interactions of this compound and Their Investigation via MD Simulation

| Interaction Type | Molecular Origin | Properties Influenced | MD Simulation Outputs |

| Hydrogen Bonding | Hydroxyl (-OH) group | Boiling point, viscosity, solubility, liquid structure | Radial distribution functions (O-O, O-H), H-bond lifetimes, H-bond network analysis |

| Van der Waals Forces | Alkyl chain (C8H17-) | Density, heat of vaporization, molecular packing | Non-bonded interaction energies, pressure, density profiles |

These simulations provide a molecular-level understanding that connects the structure of an individual this compound molecule to the macroscopic properties of the bulk material.

Applications of 4,4 Dimethyl 1 Hexanol in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The structure of 4,4-Dimethyl-1-hexanol does not inherently possess a chiral center. For it to be utilized as a chiral building block, it would first need to undergo an asymmetric transformation to introduce chirality. In principle, enzymatic resolution or asymmetric catalysis could be employed to selectively hydroxylate the molecule at a different position or to introduce a chiral center through other functionalization. However, a thorough review of scientific literature reveals no specific instances where this compound has been used as a starting material for the synthesis of chiral molecules. The focus in asymmetric synthesis tends to be on molecules that either possess inherent chirality from natural sources or can be readily converted into chiral entities through well-established synthetic protocols.

Role as a Precursor or Intermediate in Multistep Organic Transformations

In the context of multistep organic transformations, a precursor or intermediate is a compound that undergoes a series of reactions to form a more complex target molecule. While the simple aliphatic structure of this compound could theoretically be modified through various reactions such as oxidation, halogenation, or etherification to serve as an intermediate, there is a lack of documented evidence for its use in significant, multistep synthetic sequences leading to complex molecules. Organic chemists often select precursors with greater functional group density or specific stereochemistry to streamline synthetic routes, and the relatively simple and unactivated nature of this compound may limit its appeal in this regard.

Derivatization for Specialized Reagents or Ligands

The conversion of alcohols into specialized reagents or ligands is a common strategy in organic synthesis. For instance, alcohols can be transformed into phosphite (B83602) or phosphoramidite (B1245037) ligands for asymmetric catalysis, or into chiral auxiliaries. The hydroxyl group of this compound offers a handle for such derivatization. Theoretically, it could be converted into a variety of derivatives, such as esters, ethers, or organometallic compounds. However, searches for specific examples of this compound being derivatized to create specialized reagents or ligands for applications in catalysis or as chiral auxiliaries have not yielded any concrete results in the existing body of scientific literature. The steric bulk provided by the gem-dimethyl group could potentially offer interesting selectivities if incorporated into a ligand scaffold, but this potential appears to be unrealized or at least not publicly reported.

Utilization in Natural Product Synthesis

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring creative strategies and the use of unique building blocks. While structurally similar motifs, such as branched alkyl chains, are present in various natural products, there are no published total syntheses that specifically report the use of this compound as a starting material or key intermediate. The synthesis of complex natural products often relies on precursors that offer more advanced stereochemical and functional features to efficiently construct the target molecule's intricate architecture.

Environmental Chemistry and Degradation Pathways of 4,4 Dimethyl 1 Hexanol

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The breakdown of 4,4-Dimethyl-1-hexanol in water and soil is primarily driven by microbial activity. The initial step in the aerobic biodegradation of a primary alcohol like this compound is typically the oxidation of the alcohol to its corresponding aldehyde, 4,4-dimethylhexanal (B8675167). questjournals.org This reaction is catalyzed by microbial enzymes, specifically alcohol dehydrogenases. questjournals.org The resulting aldehyde is then further oxidized by aldehyde dehydrogenases to form 4,4-dimethylhexanoic acid. nih.gov This carboxylic acid can then enter central metabolic pathways, such as the beta-oxidation pathway, where it is further broken down to ultimately be mineralized into carbon dioxide and water. nih.govresearchgate.net

The rate and extent of biodegradation are influenced by several factors:

Microbial Adaptation : Environments with a history of exposure to hydrocarbons or similar organic compounds often harbor microbial communities that are pre-adapted to degrade them, leading to faster breakdown. nih.gov

Environmental Conditions : Factors such as temperature, pH, oxygen availability, and nutrient concentrations are critical. Optimal conditions for microbial growth will generally lead to higher degradation rates. nih.govmdpi.com

Chemical Structure : The branched nature of this compound, specifically the quaternary carbon at position 4, may slow down the degradation process compared to linear alcohols, as it can hinder enzymatic action. uni-greifswald.de

Standardized laboratory tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess biodegradability. These include screening tests for ready biodegradability (e.g., OECD 301 series) and simulation tests (e.g., OECD 309 for surface water) that provide degradation half-lives under more environmentally realistic conditions. nih.govnih.gov

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and ultimate fate of chemicals released into the environment. morressier.com For this compound, models like the Level III Fugacity Model within the EPI Suite™ can estimate how the compound partitions between air, water, soil, and sediment based on its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient). morressier.comchemsafetypro.com

Persistence assessment is a critical component of chemical risk evaluation, particularly under regulatory frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. umweltbundesamt.de A substance is evaluated based on its degradation half-life (DT50), which is the time it takes for 50% of the substance to be degraded in a specific environmental compartment. cia.org.uk

Under REACH, specific criteria are used to classify a substance as Persistent (P) or very Persistent (vP). umweltbundesamt.dereachonline.eu

Table 2: REACH Criteria for Persistence Assessment

| Environmental Compartment | Half-life for "Persistent" (P) Criterion | Half-life for "very Persistent" (vP) Criterion |

|---|---|---|

| Freshwater / Estuarine Water | > 40 days umweltbundesamt.de | > 60 days reachonline.eu |

| Marine Water | > 60 days umweltbundesamt.de | > 60 days reachonline.eu |

| Freshwater / Estuarine Sediment | > 120 days umweltbundesamt.de | > 180 days reachonline.eu |

| Marine Sediment | > 180 days umweltbundesamt.de | > 180 days reachonline.eu |

| Soil | > 120 days umweltbundesamt.de | > 180 days reachonline.eu |

Biochemical and Biotechnological Relevance of 4,4 Dimethyl 1 Hexanol

Role in Lipid Metabolism and Fatty Alcohol Pathways (In Vitro and In Silico Studies)

There is a notable absence of direct in vitro and in silico studies investigating the specific role of 4,4-Dimethyl-1-hexanol in lipid metabolism and fatty alcohol pathways. Fatty alcohols are generally known to be involved in various metabolic processes, including the synthesis of waxes and ether lipids, and can be derived from the reduction of fatty acids.

Branched-chain fatty alcohols, a category that includes this compound, are typically formed from branched-chain fatty acids. These, in turn, often originate from branched-chain amino acids like valine, leucine, and isoleucine, which serve as starter units in fatty acid synthesis. While no specific studies link this compound to these pathways, the metabolism of structurally similar compounds, such as 4-methyl-1-hexanol (B1585438), has been investigated. For instance, the biosynthesis of 4-methyl-1-hexanol in Nicotiana sylvestris has been shown to involve the isoleucine degradation pathway to form 2-methylbutyryl-CoA, which is then elongated and reduced. nih.gov

Table 1: General Roles of Fatty Alcohols in Lipid Metabolism

| Metabolic Process | General Function of Fatty Alcohols | Relevance to this compound (Inferred) |

| Wax Ester Synthesis | Serve as precursors for the formation of wax esters, which are important for energy storage and as protective coatings. | Potentially a substrate for wax ester synthase enzymes. |

| Ether Lipid Synthesis | Can be incorporated into ether lipids, which are components of cell membranes in some organisms. | May be a precursor for the formation of ether-linked lipids. |

| Fatty Acid Cycling | Can be oxidized to the corresponding fatty aldehyde and then to a fatty acid, entering the fatty acid metabolic pool. | Could potentially be oxidized to 4,4-dimethylhexanoic acid. |

Potential as a Substrate for Enzymatic Biotransformations

Direct research on this compound as a substrate for specific enzymatic biotransformations is not currently available in the scientific literature. However, based on its chemical structure as a primary alcohol, it can be inferred that it would be a potential substrate for various oxidoreductases.

Alcohol dehydrogenases (ADHs) are a major class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. It is highly probable that an ADH could oxidize this compound to its corresponding aldehyde, 4,4-dimethylhexanal (B8675167). The substrate specificity of ADHs varies widely, with some enzymes capable of acting on a broad range of alcohols, including branched-chain structures.

Other potential biotransformations could include esterification reactions catalyzed by lipases or esterases to form esters, or glycosylation by glycosyltransferases to produce glycosides. The steric hindrance caused by the dimethyl groups at the C4 position might influence the efficiency of these enzymatic conversions.

Table 2: Potential Enzymatic Biotransformations of Primary Alcohols

| Enzyme Class | Reaction Type | Potential Product from this compound |

| Alcohol Dehydrogenase (ADH) | Oxidation | 4,4-Dimethylhexanal |

| Lipase / Esterase | Esterification | Fatty acid esters of this compound |

| Glycosyltransferase | Glycosylation | 4,4-Dimethyl-1-hexyl glycoside |

| Cytochrome P450 Monooxygenase | Hydroxylation | Hydroxylated derivatives of this compound |

Identification and Biosynthesis in Biological Systems (e.g., Microbial, Plant, Animal Sources, excluding human clinical implications)

There are no specific reports detailing the identification or biosynthesis of this compound in microbial, plant, or animal systems. The Human Metabolome Database (HMDB) lists a structurally related compound, (2ξ,4ξ)-2,4-Dimethyl-1-hexanol, which is classified as a fatty alcohol and has been detected in urine, though its precise origin is not fully elucidated.

The biosynthesis of branched-chain fatty alcohols in microorganisms is known to occur. These pathways often utilize branched-chain α-keto acids derived from amino acid metabolism as primers for fatty acid synthesis. The resulting branched-chain acyl-CoAs or acyl-ACPs are then reduced to the corresponding alcohols by fatty acyl-CoA or acyl-ACP reductases. A hypothetical biosynthetic pathway for this compound could involve a precursor such as 3,3-dimethylpentanoyl-CoA, which would undergo a two-carbon elongation followed by reduction. However, the natural occurrence of such a precursor for fatty acid synthesis has not been documented.

In plants, volatile branched-chain alcohols are known to be produced and often contribute to the aroma of flowers and fruits. For example, the biosynthesis of 4-methyl-1-hexanol in the petal tissue of Nicotiana sylvestris has been elucidated. nih.gov This pathway involves the elongation of an amino acid-derived precursor. nih.gov It is conceivable that similar pathways could lead to the formation of other branched-chain alcohols, although this compound has not been identified as a natural plant volatile in the reviewed literature.

In animals, long-chain fatty alcohols are produced in various tissues. An enzyme system in the developing rat brain has been shown to reduce acyl-CoA to long-chain alcohols. While this system shows specificity for certain chain lengths and saturation, the metabolism of exogenously supplied branched-chain alcohols is plausible.

Table 3: General Biosynthetic Pathways for Branched-Chain Fatty Alcohols

| Biological System | General Precursors | Key Enzyme Activities | Example of Related Product |

| Microorganisms | Branched-chain amino acids (e.g., valine, leucine, isoleucine) | Branched-chain α-keto acid dehydrogenase, Fatty acid synthase, Fatty acyl-CoA/ACP reductase | Isobutanol, 3-Methyl-1-butanol |

| Plants | Isoleucine | Isoleucine degradation pathway enzymes, Fatty acid synthase, Reductase | 4-Methyl-1-hexanol |

| Animals | Acyl-CoAs | Acyl-CoA reductase | Palmitoleyl alcohol, Stearyl alcohol |

Analytical Method Development for Detection and Quantification of 4,4 Dimethyl 1 Hexanol

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) with Advanced Detection (Mass Spectrometry, Flame Ionization Detection)

The quantification and detection of 4,4-Dimethyl-1-hexanol, a volatile organic compound, are effectively achieved through chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed, often coupled with advanced detection systems for enhanced sensitivity and selectivity.

Gas Chromatography (GC)

Given its volatility, Gas Chromatography is an exceptionally suitable technique for the analysis of this compound. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For this compound, a non-polar or mid-polar capillary column is typically effective. Common stationary phases include those made of polysiloxane derivatives. The selection of the column and temperature program is crucial for achieving good resolution and separating the target analyte from other components in a sample.

Flame Ionization Detection (FID) : FID is a common detector used for the analysis of organic compounds like this compound. It offers high sensitivity and a wide linear range. The detector works by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon atoms in the sample.

Mass Spectrometry (MS) : When coupled with GC, Mass Spectrometry (GC-MS) provides not only quantification but also structural identification. mdpi.com The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) of fragment ions. For this compound (molar mass: 130.23 g/mol ), the electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, although a molecular ion peak at m/z 130 might be weak or absent due to its instability. nih.gov Key fragment ions would be used for identification and quantification.

| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) |

|---|---|---|

| Column | BP-624 (30m x 0.53mm i.d., 0.25µm film thickness) or similar mid-polar column | HP-INNOWax capillary column (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Nitrogen or Helium, constant flow (e.g., 1 mL/min) | Helium, constant flow (e.g., 1 mL/min) |

| Injection Mode | Split/Splitless | Split/Splitless |

| Oven Program | Initial 40°C (5 min), ramp at 10°C/min to 200°C (hold 5 min) | Initial 40°C (1 min), ramp at 6°C/min to 250°C (hold 4 min) |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp | 250°C | N/A (Transfer line at 250°C) |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile alcohols, HPLC can also be adapted for the analysis of this compound, particularly for non-volatile matrices or when derivatization is employed. basicmedicalkey.com Since this compound lacks a strong chromophore, direct UV detection would have low sensitivity. basicmedicalkey.com Therefore, derivatization to introduce a UV-active or fluorescent tag is a common strategy. Alternatively, a universal detector like a refractive index (RI) detector could be used, though with lower sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov

| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization) |

|---|---|

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Visible Detector (wavelength depends on derivatizing agent) |

| Derivatization Agent | Agent that reacts with hydroxyl group to add a chromophore (e.g., p-nitrobenzoyl chloride) |

Hyphenated Techniques for Trace Analysis in Complex Matrices

For detecting minute quantities of this compound in complex samples such as environmental water, soil, or biological fluids, highly sensitive and selective hyphenated techniques are indispensable. The coupling of a separation technique with a detection technique enhances analytical capabilities significantly.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for this purpose. It combines the high separation efficiency of GC with the definitive identification power of MS. mdpi.com For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity and selectivity. In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte, which reduces background noise and lowers the detection limit.

Headspace-Gas Chromatography (HS-GC) , often coupled with MS or FID, is another crucial technique for analyzing volatile compounds in solid or liquid samples. frontiersin.org In this method, the sample is placed in a sealed vial and heated, allowing volatile compounds like this compound to partition into the gas phase (headspace) above the sample. ptfarm.pl An aliquot of this gas is then injected into the GC system. This technique is advantageous as it is automated, rapid, and minimizes matrix effects by introducing only the volatile components into the chromatograph.

Sample Preparation and Extraction Methodologies for Research Applications

The goal of sample preparation is to isolate and concentrate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. The choice of method depends on the matrix type and the concentration of the analyte.

Liquid-Liquid Extraction (LLE) : A conventional method for aqueous samples, LLE involves extracting the analyte into an immiscible organic solvent in which it is more soluble. For this compound, a non-polar solvent like hexane (B92381) or dichloromethane (B109758) would be suitable.

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique that reduces solvent consumption compared to LLE. nih.gov For extracting a moderately polar compound like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18) can be used. The sample is passed through the SPE cartridge, the analyte is adsorbed onto the sorbent, interfering compounds are washed away, and finally, the analyte is eluted with a small volume of an organic solvent.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. northumbria.ac.uk The fiber is exposed to the sample or its headspace, and analytes adsorb onto the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. This method is excellent for trace analysis and automation.

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique uses a small amount of an extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample to form a cloudy solution. rsc.org The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. rsc.org

| Methodology | Principle | Typical Application | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Water samples. | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted with a solvent. | Environmental water, biological fluids. | High recovery, reduced solvent use, potential for automation. nih.gov |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption in a GC inlet. | Air, water, and headspace analysis. | Solvent-free, simple, sensitive, easily automated. northumbria.ac.uk |

| Headspace (HS) Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Solid matrices (soil, polymers), viscous liquids. | Minimizes matrix effects, automated. frontiersin.org |

Future Research Directions and Emerging Trends in 4,4 Dimethyl 1 Hexanol Chemistry

Integration with Green Chemistry Principles

The chemical industry's shift towards sustainability necessitates the development of environmentally benign processes for producing valuable compounds like 4,4-Dimethyl-1-hexanol. Future research will focus on aligning its synthesis and application with the core tenets of green chemistry.

A primary research avenue is the development of biosynthetic pathways using engineered microorganisms. nih.govresearchgate.netepa.govnih.gov By redirecting the metabolic flux of organisms such as Escherichia coli or Ralstonia eutropha, it may be possible to produce branched-chain higher alcohols from renewable feedstocks like glucose. nih.govepa.gov This approach circumvents the reliance on fossil fuels and often proceeds under mild, aqueous conditions, significantly reducing the environmental footprint. researchgate.net Research efforts would involve identifying or engineering enzymes capable of constructing the specific 4,4-dimethylhexane backbone and subsequently reducing a terminal functional group to the alcohol.

Another key area is the valorization of bio-based alcohols through reactions like the Guerbet condensation, which couples smaller alcohols into larger, branched ones. kuleuven.be While challenging for short-chain alcohols, developing catalytic systems that can efficiently dimerize and functionalize bio-derived butanols or other suitable precursors could provide a sustainable route to C8 alcohols like this compound. kuleuven.be

Exploration of Novel Catalytic Systems

The synthesis of this compound traditionally relies on multi-step processes that can be resource-intensive. A significant future trend lies in the discovery and optimization of novel catalytic systems to improve efficiency, selectivity, and sustainability.

Hydroformylation: The industrial production of alcohols often involves the hydroformylation (oxo process) of olefins. libretexts.orgresearchgate.net Future research could focus on the selective hydroformylation of a 4,4-dimethyl-1-pentene precursor. This would involve designing advanced catalysts, potentially based on rhodium or cobalt complexes with tailored ligands, that can achieve high regioselectivity for the terminal aldehyde, which is then hydrogenated to the primary alcohol. libretexts.orgresearchgate.net A novel approach could utilize carbon dioxide as a C1 source instead of carbon monoxide, catalyzed by systems like ruthenium carbonyl, aligning with carbon capture and utilization strategies. nih.gov

Biocatalysis: The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), presents a highly selective and green catalytic alternative. nih.gov Research into discovering or engineering ADHs that can reduce a corresponding aldehyde or ketone precursor to this compound with high fidelity is a promising direction. These enzymatic reactions occur under mild conditions and can offer excellent enantioselectivity if chiral centers are present. nih.gov

Computational Catalyst Design: Advances in computational chemistry allow for the in silico design and screening of catalysts. ornl.govnih.gov Theoretical studies can model the reaction mechanisms of alcohol formation on various catalytic surfaces, such as metal oxides, predicting reaction barriers and identifying promising catalyst compositions before experimental validation. ornl.gov This accelerates the discovery of more efficient and robust catalysts for the synthesis of this compound.

Advanced Materials Science Applications

The unique structure of this compound, with its sterically hindered quaternary carbon, suggests it could impart novel properties to various materials. Future research is expected to explore its potential as a building block in advanced materials.

Surfactants and Emulsifiers: Branched primary alcohols are valuable intermediates for synthesizing surfactants. exxonmobilchemical.com Ethoxylation of this compound would yield nonionic surfactants. The specific branching pattern could influence the resulting surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), wetting speed, and gel phase formation, potentially offering advantages over existing linear or differently branched alcohol ethoxylates in formulations for detergents, cleaners, or agricultural chemicals. exxonmobilchemical.comnanotrun.com

Polymer Additives and Plasticizers: Esters derived from C8-C10 alcohols are widely used as plasticizers, particularly for polyvinyl chloride (PVC). google.com Investigating the synthesis of esters from this compound, such as its phthalate or adipate derivatives, could lead to new plasticizers with potentially improved performance characteristics, such as low volatility, enhanced flexibility at low temperatures, and better biodegradability.

Specialty Solvents and Coatings: The branched structure of this compound can lower its melting point and viscosity compared to linear isomers, making it a candidate for use as a specialty solvent or co-solvent in applications like inks and coatings. exxonmobilchemical.com Its potential to enhance solvency power while offering a unique evaporation profile warrants further investigation.

Biomaterials: Research into modifying polymer surfaces to enhance biocompatibility is an active area. Alkylation of hydrogels like polyvinyl alcohol (PVA) with C8 alkyl chains has been explored to modulate protein adsorption and platelet interaction. nih.gov this compound could be used as a reagent to create such modified surfaces, with its distinct structure potentially influencing the surface topography and its interactions with biological entities.

Interdisciplinary Research Opportunities

Realizing the full potential of this compound will require collaboration across multiple scientific disciplines. The complexity of developing next-generation chemicals and materials necessitates a convergence of expertise.

Synthetic Biology and Chemical Engineering: The development of microbial cell factories for the biosynthesis of this compound is a prime example of interdisciplinary research. It requires metabolic engineers and synthetic biologists to design and construct the genetic pathways, while chemical engineers are needed to design bioreactors and develop efficient downstream processing and purification strategies to isolate the final product. nih.govnih.gov

Computational and Experimental Catalysis: The design of novel chemical catalysts will benefit from a close feedback loop between computational chemists and experimentalists. ornl.gov Theoretical predictions of catalyst performance can guide laboratory synthesis and testing, while experimental results can refine computational models, accelerating the discovery of catalysts for reactions like selective hydroformylation.

Polymer Chemistry and Materials Science: Exploring the use of this compound in advanced materials necessitates a partnership between organic and polymer chemists, who can synthesize novel derivatives (e.g., esters, ethoxylates), and materials scientists, who can characterize the resulting materials' physical, thermal, and mechanical properties and evaluate their performance in specific applications like plasticized polymers or surfactant formulations. nanotrun.comgoogle.com

Chemistry and Life Sciences: Investigating applications in areas like biomaterials or pharmaceuticals would involve chemists synthesizing and functionalizing materials with this compound, while biologists and medical researchers would conduct in-vitro and in-vivo testing to assess biocompatibility and efficacy. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4,4-Dimethyl-1-hexanol, and how should researchers interpret key spectral data?

- Methodology :

- NMR Analysis : Prioritize H and C NMR to identify methyl group environments (e.g., δ 1.0–1.5 ppm for geminal dimethyl groups) and hydroxyl proton signals (δ 1.5–2.0 ppm). Cross-validate with DEPT-135 to distinguish CH, CH, and CH groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 130.1358 (CHO) and fragment patterns indicative of branched alcohol decomposition .

- Data Interpretation Table :

| Technique | Key Peaks/Features | Structural Inference |

|---|---|---|

| H NMR | δ 1.25 (s, 6H, 2×CH), δ 3.55 (t, 2H, -CHOH) | Confirms branched methyl groups and primary alcohol moiety |

| IR | 3300–3500 cm (O-H stretch), 1050–1100 cm (C-O stretch) | Validates hydroxyl functionality |

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodology :

- Route Selection : Use acid-catalyzed hydration of 4,4-dimethyl-1-hexene (HSO/HO) or Grignard addition to 4,4-dimethylpentanal. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .

- Purification : Employ fractional distillation (b.p. ~180–185°C) followed by recrystallization in cold hexane to isolate high-purity product .

- Critical Parameters :

- Temperature control (<5°C during Grignard reactions to avoid side products).

- Use anhydrous conditions to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects or toxicity thresholds .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing -OH with -OCH) to isolate contributions of specific functional groups to bioactivity .

- Data Validation :

- Triangulate results across multiple assays (e.g., antimicrobial disk diffusion + MIC determination) to confirm activity .

- Use negative controls (solvent-only) to rule out false positives .

Q. How can researchers design experiments to assess the environmental impact of this compound in aquatic ecosystems?

- Methodology :

- Biodegradability Testing : Perform OECD 301F (manometric respirometry) to measure % degradation over 28 days under aerobic conditions .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC) and algal growth inhibition tests (72-hour EC) .

- Key Metrics :

| Parameter | Test Organism | Endpoint | Acceptable Threshold |

|---|---|---|---|

| Acute Toxicity | Daphnia magna | LC > 10 mg/L | OECD 202 compliance |

| Biodegradation | Activated sludge | >60% degradation | OECD 301F criteria |

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- Quantum Chemistry : Use DFT (B3LYP/6-311+G(d,p)) to calculate logP (octanol-water partition coefficient) and pKa values .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility in polar vs. non-polar media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Root Cause Analysis :

- Variable Control : Ensure consistency in reagent purity (e.g., anhydrous Grignard reagents), reaction temperature, and stirring rates .

- Byproduct Identification : Use GC-MS to detect and quantify side products (e.g., elimination products from dehydration) .

- Resolution Workflow :

Replicate reported protocols with strict adherence to stated conditions.

Optimize catalyst loading (e.g., HSO at 0.5–2.0 mol%) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.